molecular formula C15H15NNaO4 B1665972 2-(2-amino-3-benzoylphényl)acétate de sodium hydrate CAS No. 61618-27-7

2-(2-amino-3-benzoylphényl)acétate de sodium hydrate

Numéro de catalogue B1665972
Numéro CAS: 61618-27-7
Poids moléculaire: 296.27 g/mol
Clé InChI: KEUITCXSWDYBKI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

In Vivo

Amfenac has been used in various animal models to study its effects on inflammation and pain. Studies have demonstrated that amfenac is effective at reducing inflammation and pain in animal models of rheumatoid arthritis, osteoarthritis, and post-operative pain. The drug is also being studied for its potential use in the treatment of other conditions, such as cancer and Alzheimer’s disease.

In Vitro

Amfenac has also been studied in vitro for its effects on inflammation and pain. Studies have demonstrated that amfenac is a potent inhibitor of cyclooxygenase, an enzyme responsible for the synthesis of prostaglandins and other inflammatory mediators. The drug has also been shown to inhibit the activity of other enzymes involved in inflammation, such as lipoxygenase and cyclooxygenase-2.

Mécanisme D'action

Amfenac Sodium Monohydrate exerts its effects by inhibiting the cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are involved in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By inhibiting these enzymes, Amfenac Sodium Monohydrate reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Similar Compounds:

Uniqueness: Amfenac Sodium Monohydrate is unique due to its specific inhibition of cyclooxygenase enzymes and its use as an active metabolite of nepafenac. Its effectiveness in treating postoperative pain and inflammation in ophthalmology sets it apart from other similar compounds .

Activité Biologique

Amfenac has been shown to have anti-inflammatory and analgesic properties in animal models of inflammation and pain. The drug has also been shown to inhibit the activity of cyclooxygenase, an enzyme responsible for the synthesis of prostaglandins and other inflammatory mediators.
Biochemical and Physiological Effects
Amfenac has been shown to inhibit the activity of cyclooxygenase, an enzyme responsible for the synthesis of prostaglandins and other inflammatory mediators. The inhibition of cyclooxygenase results in reduced levels of prostaglandins and other inflammatory mediators, leading to reduced inflammation and pain. The drug has also been shown to have antioxidant and anti-apoptotic effects, which may contribute to its therapeutic effects.

Avantages Et Limitations Des Expériences En Laboratoire

Amfenac is a potent inhibitor of cyclooxygenase, an enzyme responsible for the synthesis of prostaglandins and other inflammatory mediators. This makes it an ideal compound for studying the effects of inflammation and pain in laboratory experiments. However, amfenac is not approved for human use, so any experiments involving the drug must be conducted under strict safety protocols.

Orientations Futures

1. Further research into the mechanism of action of amfenac and its potential therapeutic uses.
2. Development of new formulations of amfenac for improved efficacy and safety.
3. Investigation of the potential use of amfenac in the treatment of other conditions, such as cancer and Alzheimer’s disease.
4. Studies into the effects of amfenac on the immune system and its potential role in the prevention of autoimmune diseases.
5. Studies into the effects of amfenac on the cardiovascular system and its potential role in the prevention of cardiovascular diseases.
6. Studies into the effects of amfenac on the gastrointestinal system and its potential role in the treatment of gastrointestinal disorders.
7. Investigation of the potential use of amfenac in combination with other drugs for improved efficacy and safety.
8. Studies into the potential use of amfenac in the treatment of pain and inflammation associated with musculoskeletal disorders.
9. Investigation of the potential use of amfenac in the treatment of systemic lupus erythematosus (SLE).
10. Studies into the effects of amfenac on the central nervous system and its potential role in the treatment of neurological disorders.

Safety and Hazards

When handling Amfenac, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Personal protective equipment should be used, including chemical impermeable gloves .

Analyse Biochimique

Biochemical Properties

Amfenac functions as a selective inhibitor of cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2. These enzymes are pivotal for the synthesis of prostaglandins, which are key mediators of inflammation and pain. By inhibiting these enzymes, Amfenac reduces the production of prostaglandins, thereby alleviating inflammation and pain . Additionally, Amfenac interacts with various proteins and biomolecules involved in the inflammatory response, further contributing to its anti-inflammatory effects.

Cellular Effects

Amfenac exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Amfenac has been shown to reduce the migration and proliferation of uveal melanoma cells, indicating its potential role in inhibiting cancer cell growth . Moreover, Amfenac’s inhibition of cyclooxygenase enzymes leads to decreased production of pro-inflammatory mediators, thereby reducing inflammation at the cellular level.

Molecular Mechanism

The molecular mechanism of Amfenac involves its binding interactions with cyclooxygenase enzymes. By binding to the active sites of cyclooxygenase-1 and cyclooxygenase-2, Amfenac inhibits their enzymatic activity, preventing the conversion of arachidonic acid to prostaglandins . This inhibition results in reduced levels of prostaglandins, which are responsible for mediating inflammation and pain. Additionally, Amfenac may influence gene expression by modulating transcription factors involved in the inflammatory response.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Amfenac have been observed to change over time. Amfenac is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods. Long-term studies have shown that Amfenac maintains its anti-inflammatory and analgesic properties over time, although its efficacy may decrease with prolonged exposure . In vitro and in vivo studies have demonstrated that Amfenac’s effects on cellular function, such as reducing inflammation and pain, persist over time, making it a valuable compound for long-term therapeutic use.

Dosage Effects in Animal Models

The effects of Amfenac vary with different dosages in animal models. At lower doses, Amfenac effectively reduces inflammation and pain without causing significant adverse effects. At higher doses, Amfenac may exhibit toxic effects, including gastrointestinal irritation and renal toxicity . Threshold effects have been observed, where the therapeutic benefits of Amfenac plateau at certain dosages, and further increases in dosage do not result in additional therapeutic gains but may increase the risk of adverse effects.

Metabolic Pathways

Amfenac is involved in several metabolic pathways, primarily related to its role as an NSAID. It is metabolized in the liver, where it undergoes conjugation reactions to form glucuronide and sulfate conjugates, which are then excreted in the urine . Enzymes such as cytochrome P450 play a role in the metabolism of Amfenac, influencing its pharmacokinetics and overall efficacy. The metabolic pathways of Amfenac also affect its interaction with other drugs and biomolecules, potentially leading to drug-drug interactions.

Transport and Distribution

Amfenac is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach its target sites within cells . Additionally, Amfenac may interact with transporters and binding proteins that facilitate its distribution within tissues. The localization and accumulation of Amfenac in specific tissues, such as inflamed tissues, contribute to its therapeutic effects.

Subcellular Localization

The subcellular localization of Amfenac plays a crucial role in its activity and function. Amfenac is primarily localized in the cytoplasm, where it interacts with cyclooxygenase enzymes to exert its inhibitory effects . Post-translational modifications and targeting signals may influence the subcellular distribution of Amfenac, directing it to specific compartments or organelles within the cell. This localization is essential for its ability to modulate inflammatory processes effectively.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Amfenac Sodium Monohydrate can be synthesized through the reaction of 2-amino-3-benzoylbenzeneacetic acid with sodium hydroxide in the presence of water. The reaction typically involves dissolving the acid in a suitable solvent, adding sodium hydroxide, and then crystallizing the product from the solution .

Industrial Production Methods: Industrial production of Amfenac Sodium Monohydrate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-quality raw materials and optimized reaction conditions are crucial for industrial synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: Amfenac Sodium Monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis of Amfenac can be achieved through a multi-step reaction pathway involving several chemical transformations.", "Starting Materials": [ "2-Amino-3-benzoylphenylacetic acid", "Thionyl chloride", "Dimethylformamide", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Sulfuric acid", "Sodium bicarbonate", "Sodium chloride", "Water", "Ethanol" ], "Reaction": [ "Step 1: 2-Amino-3-benzoylphenylacetic acid is reacted with thionyl chloride and dimethylformamide to form 2-chloro-3-benzoylphenylacetic acid.", "Step 2: The resulting product from step 1 is then reacted with sodium hydroxide to form the sodium salt of 2-chloro-3-benzoylphenylacetic acid.", "Step 3: The sodium salt of 2-chloro-3-benzoylphenylacetic acid is then reacted with sodium nitrite and sulfuric acid to form the diazonium salt.", "Step 4: The diazonium salt is then reacted with sodium bicarbonate and water to form the corresponding phenol.", "Step 5: The phenol is then reacted with hydrochloric acid and ethanol to form Amfenac." ] }

Numéro CAS

61618-27-7

Formule moléculaire

C15H15NNaO4

Poids moléculaire

296.27 g/mol

Nom IUPAC

sodium;2-(2-amino-3-benzoylphenyl)acetate;hydrate

InChI

InChI=1S/C15H13NO3.Na.H2O/c16-14-11(9-13(17)18)7-4-8-12(14)15(19)10-5-2-1-3-6-10;;/h1-8H,9,16H2,(H,17,18);;1H2

Clé InChI

KEUITCXSWDYBKI-UHFFFAOYSA-N

SMILES isomérique

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)[O-].O.[Na+]

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)[O-].O.[Na+]

SMILES canonique

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)O.O.[Na]

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Numéros CAS associés

51579-82-9 (Parent)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

2-amino-3-benzoylbenzeneacetic acid, monosodium salt, monohydrate
AHR 5850
amfenac
amfenac calcium salt (2:1)
amfenac monosodium salt
amfenac sodium

Origine du produit

United States

Synthesis routes and methods

Procedure details

A stirred solution of 111 g. of 2-amino-3-benzoylphenylacetic acid in 777 ml. of tetrahydrofuran was treated with 31.3 g. of 50% sodium hydroxide solution. The sodium salt began to separate after 15 minutes. After 3 hours stirring using an ice bath, the sodium salt was collected and dried (64.0 g., m.p. 245°-252° C.). The salt was recrystallized by adding 1 gm. of salt to 10 ml. of refluxing 95% ethanol followed by the addition of 5 ml. of hot isopropyl ether. After several hours cooling the salt is collected and air dried. The recrystallized salt (90% recovery) melted at 254°-255.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Sodium 2-Amino-3-benzoylphenylacetate Hydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amfenac
Reactant of Route 2
Amfenac
Reactant of Route 3
Reactant of Route 3
Amfenac
Reactant of Route 4
Reactant of Route 4
Amfenac
Reactant of Route 5
Reactant of Route 5
Amfenac
Reactant of Route 6
Reactant of Route 6
Amfenac

Q & A

Q1: What is Amfenac's primary mechanism of action?

A1: Amfenac is a potent, non-selective inhibitor of cyclooxygenase (COX) enzymes, primarily COX-1 and COX-2. [, , , , , , , ] These enzymes are responsible for the production of prostaglandins, key mediators of inflammation and pain. [, , , , , , , ] By inhibiting COX activity, Amfenac effectively reduces prostaglandin synthesis, thereby mitigating inflammation and pain. [, , , , , , , ]

Q2: How does Amfenac compare to other NSAIDs in terms of COX inhibition?

A2: While most NSAIDs inhibit both COX-1 and COX-2 to varying degrees, Amfenac demonstrates a balanced and potent inhibition of both isoforms. [, , , , , , ] In certain studies, its inhibitory effect on COX-2 has been found to be more pronounced than its effect on COX-1. [, , , , , , ] This balanced inhibition profile may contribute to its efficacy in treating inflammation and pain.

Q3: What are the downstream effects of Amfenac's COX inhibition in the context of ocular use?

A3: In the eye, Amfenac's inhibition of COX enzymes, particularly in the iris, ciliary body, retina, and choroid, leads to a decrease in prostaglandin production. [, , , ] This reduction in prostaglandins helps to control inflammation, reduce pain, and maintain blood-retinal barrier integrity, which is crucial in managing conditions like cystoid macular edema. [, , , ]

Q4: What is the molecular formula and weight of Amfenac?

A4: The molecular formula of Amfenac is C15H13NO3, and its molecular weight is 255.27 g/mol. []

Q5: Is there any spectroscopic data available for Amfenac?

A5: While the provided abstracts do not contain detailed spectroscopic data, analytical techniques like UV spectrophotometry and HPLC have been employed for the detection and quantification of Amfenac in various studies. [, , ]

Q6: How does Amfenac reach its target tissues after topical ocular administration?

A6: Amfenac, often administered as its prodrug Nepafenac, exhibits excellent corneal permeability. [, , , ] Upon penetrating the cornea, Nepafenac is rapidly hydrolyzed by intraocular hydrolases into its active metabolite, Amfenac. [, , , ] This bioactivation process occurs primarily within ocular tissues such as the cornea, iris/ciliary body, and retina/choroid, leading to targeted drug delivery. [, , , ]

Q7: How do the pharmacokinetic properties of Amfenac compare to other topical NSAIDs?

A7: Amfenac, due to its prodrug Nepafenac's unique properties and bioactivation mechanism, achieves higher and more sustained concentrations in ocular tissues compared to some other NSAIDs like Diclofenac and Ketorolac. [, , ] This characteristic contributes to its prolonged duration of action and potential for greater efficacy. [, , ]

Q8: What in vitro studies have been conducted to evaluate the efficacy of Amfenac?

A8: In vitro studies have demonstrated Amfenac's ability to effectively inhibit COX enzymes in various cell lines, including human uveal melanoma cells. [, , ] These studies highlight its potential as an anti-inflammatory and anti-cancer agent.

Q9: What are some of the animal models used to assess the effects of Amfenac?

A9: Amfenac has been investigated in several animal models, including rabbits, to assess its effects on ocular neovascularization, retinal inflammation, and uveal melanoma. [, , , ] These studies provide valuable insights into its potential therapeutic applications in treating various ocular diseases.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.